molecular formula C19H21ClFN5O4 B10827986 Zabofloxacin (hydrochloride)

Zabofloxacin (hydrochloride)

Cat. No.: B10827986
M. Wt: 437.9 g/mol
InChI Key: IFPBSRFVNPCZMK-BJMORVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DW-224a involves multiple steps, starting with the preparation of the core quinolone structure. The synthetic route typically includes the following steps:

    Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the bicyclic quinolone structure.

    Introduction of the fluoro group: A fluorine atom is introduced at the C-6 position of the quinolone ring.

    Addition of the spiro group: The spiro group is added at the C-7 position, which is crucial for the compound’s antibacterial activity.

    Final modifications: Additional functional groups are added to enhance the compound’s pharmacokinetic properties.

Industrial production methods for DW-224a involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

DW-224a undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DW-224a has a broad spectrum of scientific research applications:

Mechanism of Action

DW-224a exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By forming a complex with these enzymes and bacterial DNA, DW-224a prevents the supercoiling and uncoiling of DNA, leading to bacterial cell death . This mechanism is similar to other fluoroquinolones but with enhanced activity against resistant strains.

Comparison with Similar Compounds

DW-224a is compared with other fluoroquinolones such as ciprofloxacin, moxifloxacin, and gemifloxacin. While all these compounds share a similar mechanism of action, DW-224a is unique in its enhanced activity against Gram-positive bacteria and its ability to combat quinolone-resistant strains . Similar compounds include:

DW-224a stands out due to its potent activity against resistant strains and its potential for treating a wide range of bacterial infections.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBSRFVNPCZMK-BJMORVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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